Adrenomedullin (16-31) Human: A Technical Guide to its Discovery, Synthesis, and Biological Activity
Adrenomedullin (16-31) Human: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenomedullin (B612762) (AM) is a 52-amino acid peptide hormone first isolated from human pheochromocytoma tissue in 1993 by Kitamura and colleagues.[1] A member of the calcitonin gene-related peptide (CGRP) superfamily, full-length human AM is a potent vasodilator.[1] Subsequent research has focused on various fragments of this peptide to understand the structure-activity relationships and identify key functional domains. Among these, Adrenomedullin (16-31) human, a 16-amino acid fragment, has garnered significant interest due to its distinct biological activities that contrast with the full-length peptide. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of human Adrenomedullin (16-31).
Discovery and Initial Characterization
The discovery of Adrenomedullin (16-31) is rooted in the exploration of synthetic fragments of the full-length human Adrenomedullin (hADM) to elucidate its functional domains. Unlike the full-length peptide which was isolated from biological sources, the (16-31) fragment was first described in the scientific literature as a "newly synthesized human adrenomedullin (hADM) analog" in a 1997 study by Champion et al. published in the journal Peptides.[2] This seminal work investigated the vasoactive properties of this specific fragment and revealed its unique physiological effects.
Initial characterization demonstrated that, contrary to the potent hypotensive activity of the full-length hADM, intravenous administration of hADM (16-31) induced a dose-dependent increase in systemic arterial pressure in rats.[2] This pressor activity was found to be approximately 10-fold less potent than norepinephrine (B1679862) on a nanomole basis.[2] Interestingly, this effect was species-specific, as no significant change in systemic arterial pressure was observed in cats, even at high doses.[2] Further investigation in the rat model suggested that the pressor response is mediated by the release of catecholamines and the subsequent activation of alpha-adrenergic receptors, as the effect was significantly attenuated by phentolamine (B1677648) or reserpine.[2]
Synthesis and Purification
The synthesis of Adrenomedullin (16-31) is achieved through standard solid-phase peptide synthesis (SPPS) protocols, a well-established method for the chemical synthesis of peptides.
Experimental Protocol: Representative Solid-Phase Peptide Synthesis (SPPS)
The following is a representative protocol for the manual Fmoc-based solid-phase synthesis of Adrenomedullin (16-31).
Resin Preparation:
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.
Peptide Chain Elongation:
-
Amino Acid Coupling: For each amino acid in the sequence (starting from the C-terminal Tyrosine), dissolve the Fmoc-protected amino acid (3 equivalents), a coupling reagent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) to the resin, followed by the activated amino acid solution. Agitate the reaction vessel for 2 hours at room temperature.
-
Washing: After each coupling step, wash the resin with DMF to remove unreacted reagents.
-
Fmoc Deprotection: Remove the Fmoc group from the newly added amino acid with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Repeat steps 1-4 for each subsequent amino acid in the Adrenomedullin (16-31) sequence.
-
Disulfide Bond Formation: After assembly of the linear peptide, the disulfide bridge between the two cysteine residues is formed on the resin using an oxidizing agent such as thallium (III) trifluoroacetate.
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions containing the pure peptide and confirm the identity and purity by mass spectrometry and analytical HPLC.
-
Lyophilize the pure fractions to obtain the final peptide product.
Biological Activity and Signaling Pathway
The biological effects of Adrenomedullin (16-31) are distinct from the full-length peptide and are thought to be mediated through its interaction with the Calcitonin Gene-Related Peptide (CGRP) receptor.
Receptor Binding
Adrenomedullin (16-31) has been reported to have an appreciable affinity for the CGRP1 receptor.[3] However, specific quantitative binding data such as Ki or IC50 values for the human (16-31) fragment at the CGRP1 receptor are not extensively documented in the readily available literature. The interaction is significant enough to elicit a biological response.
Table 1: Adrenomedullin (16-31) Biological Activity Summary
| Parameter | Observation | Species | Reference |
| Vasoactivity | Pressor (increases blood pressure) | Rat | [2] |
| No significant effect | Cat | [2] | |
| Mechanism of Pressor Effect | Mediated by catecholamine release and activation of alpha-adrenergic receptors | Rat | [2] |
| Receptor Affinity | Appreciable affinity for the CGRP1 receptor | Not specified | [3] |
Signaling Pathway
While the direct signaling cascade initiated by Adrenomedullin (16-31) binding to the CGRP1 receptor has not been explicitly detailed in the literature, it is presumed to follow the canonical signaling pathway of CGRP receptor activation. The CGRP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gs alpha subunits.
Proposed Signaling Cascade:
-
Receptor Binding: Adrenomedullin (16-31) binds to the CGRP1 receptor complex, which consists of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gs protein.
-
Adenylyl Cyclase Activation: The activated alpha subunit of Gs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Second Messenger Signaling: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.
It is important to note that full-length Adrenomedullin has also been shown to induce intracellular calcium mobilization in certain cell types.[4] Whether the (16-31) fragment can also elicit this response via the CGRP receptor requires further investigation.
Experimental Protocols
Vasoactivity Assay in Anesthetized Rats
This protocol is based on the methodology described by Champion et al. (1997).[2]
-
Animal Preparation: Anesthetize male Sprague-Dawley rats. Insert catheters into the carotid artery for blood pressure monitoring and the jugular vein for intravenous drug administration.
-
Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer to continuously record systemic arterial pressure and heart rate.
-
Drug Administration: Prepare solutions of Adrenomedullin (16-31) in saline at various concentrations. Administer bolus intravenous injections of the peptide at increasing doses (e.g., 10-300 nmol/kg).
-
Data Analysis: Record the changes in mean arterial pressure from baseline at each dose. To investigate the mechanism, pre-treat animals with an alpha-adrenergic antagonist (e.g., phentolamine) or a catecholamine-depleting agent (e.g., reserpine) before administering Adrenomedullin (16-31) and compare the pressor responses.
In Vitro cAMP Assay
This is a general protocol to assess the effect of Adrenomedullin (16-31) on intracellular cAMP levels in a cell line expressing the CGRP receptor (e.g., SK-N-MC cells).
-
Cell Culture: Culture SK-N-MC cells in appropriate media until they reach 80-90% confluency in 24-well plates.
-
Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulation: Treat the cells with varying concentrations of Adrenomedullin (16-31) for 10-15 minutes at 37°C. Include a positive control (e.g., forskolin) and a vehicle control.
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the Adrenomedullin (16-31) concentration to determine the dose-response relationship and calculate the EC50.
Conclusion
Adrenomedullin (16-31) represents a fascinating example of how a peptide fragment can exhibit biological activities that are distinct from its parent molecule. Its discovery through chemical synthesis and subsequent characterization have provided valuable insights into the structure-function relationship of Adrenomedullin. The pressor effect in rats, mediated by catecholamine release, and its affinity for the CGRP receptor highlight its potential as a tool for studying cardiovascular physiology and receptor pharmacology. Further research is warranted to fully elucidate its receptor binding kinetics and the specific downstream signaling events it triggers. This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in exploring the multifaceted nature of Adrenomedullin and its derivatives.
References
- 1. Adrenomedullin reduces intracellular calcium concentration in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenomedullin (16-31) has pressor activity in the rat but not the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adrenomedullin stimulates two signal transduction pathways, cAMP accumulation and Ca2+ mobilization, in bovine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
